Mulberrofuran G pentaacetate

Descripción general

Descripción

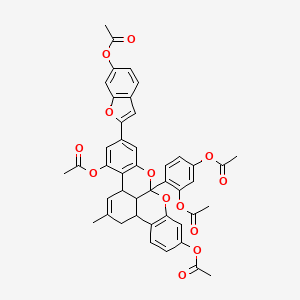

Mulberrofuran G pentaacetate is a compound with the molecular formula C44H36O13 . It is a bio-active compound isolated from the bark of Morus alba .

Molecular Structure Analysis

The molecular structure of Mulberrofuran G pentaacetate is quite complex. Its IUPAC name is [2- [7,17-diacetyloxy-1- (2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo [11.7.1.0 3,8 .0 9,21 .0 14,19 ]henicosa-3 (8),4,6,10,14 (19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate . The molecular weight is 772.7 g/mol .Physical And Chemical Properties Analysis

Mulberrofuran G pentaacetate has a molecular weight of 772.7 g/mol. It has a computed XLogP3-AA value of 6.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 13 hydrogen bond acceptors. The compound has a rotatable bond count of 12. Its exact mass and monoisotopic mass are both 772.21559120 g/mol. It has a topological polar surface area of 163 Ų and a heavy atom count of 57 .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Mulberrofuran G has been reported to exhibit significant anti-tyrosinase properties . It inhibits the mono- and diphenolase activity of mushroom tyrosinase . MG displayed six-fold higher inhibition of l-tyrosine oxidation compared to kojic acid . This property makes it a potential candidate for use in foods or cosmetics as a natural tyrosinase inhibitor .

Anti-Alzheimer’s Disease

Mulberrofuran G, along with other benzofuran flavonoids isolated from Morus sp., is reported to exhibit anti-Alzheimer’s disease properties . However, the exact mechanism of action and the extent of its efficacy in Alzheimer’s disease treatment need further investigation.

Anti-Inflammatory

Mulberrofuran G is also known for its anti-inflammatory properties . It could potentially be used in the treatment of various inflammatory diseases, although more research is needed to confirm its effectiveness and safety.

Anti-Cancer

Research has indicated that Mulberrofuran G may have anti-cancer properties . It could potentially inhibit the growth of cancer cells, but more research is needed to understand its mechanism of action and potential applications in cancer treatment.

Anti-Bacterial

Mulberrofuran G has been reported to have anti-bacterial properties . This suggests potential applications in the treatment of bacterial infections, although further research is needed to confirm its effectiveness and safety.

SARS-CoV-2 Inhibition

A recent study has shown that Mulberrofuran G can prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor . This suggests that Mulberrofuran G might be a promising therapeutic candidate for preventing SARS-CoV-2 binding to the cell surface during early infection .

Mecanismo De Acción

Target of Action

Mulberrofuran G pentaacetate primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . It also inhibits NOX4 , a mediator of reactive oxygen species (ROS) generation, and has some inhibitory activity against Hepatitis B Virus (HBV) DNA replication .

Mode of Action

Mulberrofuran G pentaacetate prevents SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor . This interaction is the initial stage of the SARS-CoV-2 infection, and by blocking it, Mulberrofuran G pentaacetate effectively inhibits the virus’s entry into cells . It also inhibits NOX4-mediated ROS generation .

Biochemical Pathways

The primary biochemical pathway affected by Mulberrofuran G pentaacetate is the SARS-CoV-2 life cycle. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it prevents the virus from entering human cells, thus interrupting the virus’s life cycle . It also affects the pathway of ROS generation by inhibiting NOX4 .

Result of Action

The primary result of Mulberrofuran G pentaacetate’s action is the prevention of SARS-CoV-2 infection. By blocking the interaction between the virus’s Spike Protein S1 Receptor-Binding Domain and the Human ACE2 Receptor, it inhibits the virus’s entry into cells . It also protects against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation .

Direcciones Futuras

Mulberrofuran G has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the SARS-CoV-2 spike protein . This suggests that Mulberrofuran G and its derivatives, including Mulberrofuran G pentaacetate, might have promising therapeutic applications in the future .

Propiedades

IUPAC Name |

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mulberrofuran G pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.